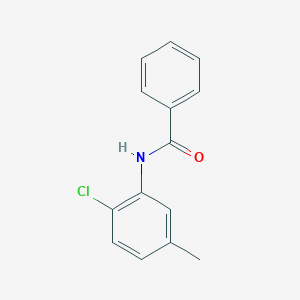

2'-Chloro-5'-methylbenzanilide

Description

The exact mass of the compound 2'-Chloro-5'-methylbenzanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Chloro-5'-methylbenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-5'-methylbenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloro-5-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-7-8-12(15)13(9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBRRDISFVFICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-87-0 | |

| Record name | 2'-Chloro-5'-methylbenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2'-Chloro-5'-methylbenzanilide

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 2'-Chloro-5'-methylbenzanilide (N-(2-chloro-5-methylphenyl)benzamide).[1] As a halogenated benzanilide derivative, this compound serves as a critical scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical intermediates.

This document moves beyond basic data listing to explain the causality of spectral signals. It details the synthesis for standard preparation, mass spectrometric fragmentation logic (specifically the "ortho-effect" characteristic of halogenated benzanilides), and nuclear magnetic resonance (NMR) assignments based on substituent chemical shift (SCS) principles.

Synthetic Pathway & Quality Control

To ensure spectroscopic data correlates to the correct chemical entity, the synthesis must be validated.[2] The standard protocol involves the Schotten-Baumann condensation of 2-chloro-5-methylaniline with benzoyl chloride.[1]

Reaction Scheme

The reaction proceeds via nucleophilic acyl substitution. The steric hindrance of the ortho-chloro group on the aniline requires the use of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct and drive the equilibrium.

Figure 1: Synthetic workflow for the preparation of the target benzanilide.

Physicochemical Properties (Reference Standard)

Mass Spectrometry (MS) Analysis[5][6][7][8][9]

Mass spectrometry provides the primary confirmation of the halogenation pattern and the integrity of the amide bond.

Isotope Pattern (Chlorine Signature)

The presence of a single chlorine atom dictates a distinct isotopic abundance in the molecular ion cluster:

-

M+ (m/z 245):

Cl isotope (100% relative abundance). -

M+2 (m/z 247):

Cl isotope (~32% relative abundance). -

Diagnostic Ratio: A 3:1 intensity ratio between M+ and M+2 confirms the monochlorinated structure.

Fragmentation Logic (The "Ortho Effect")

Unlike simple amides, ortho-halogenated benzanilides exhibit a specific fragmentation pathway known as the "ortho effect" or proximity effect [2]. The ionized carbonyl oxygen can attack the ortho position, leading to the expulsion of the halogen radical (Cl•) and the formation of a benzoxazole-like cation.[5][6]

Key Fragments:

-

m/z 245/247: Molecular Ion [M]+.

-

m/z 210: [M – Cl]+. Loss of chlorine radical (Proximity effect/cyclization).

-

m/z 105: [Ph-C≡O]+. Benzoyl cation (Alpha-cleavage).

-

m/z 77: [C₆H₅]+. Phenyl cation (Sequential loss of CO from m/z 105).

Figure 2: Fragmentation pathway highlighting the ortho-elimination of chlorine.

Infrared (IR) Spectroscopy[7]

IR analysis focuses on the amide functionality. The ortho-chloro substituent influences the N-H stretching frequency via intramolecular Hydrogen bonding, often shifting it to lower wavenumbers compared to unsubstituted benzanilides.[1]

| Functional Group | Wavenumber (cm⁻¹) | Mode | Structural Insight |

| N-H | 3250 – 3350 | Stretch | Secondary amide.[1] Broadening indicates H-bonding. |

| C=O[1] (Amide I) | 1650 – 1665 | Stretch | Characteristic amide carbonyl. |

| N-H (Amide II) | 1530 – 1550 | Bend | Coupling of N-H bend and C-N stretch. |

| C=C (Aromatic) | 1480, 1590 | Stretch | Benzenoid ring skeletal vibrations. |

| C-Cl | 740 – 760 | Stretch | Aryl chloride signature. |

Nuclear Magnetic Resonance (NMR) Profiling[5]

NMR provides the definitive map of the carbon skeleton and proton environments. Assignments below are derived from substituent chemical shift (SCS) additivity rules and validated against analogous 2'-substituted benzanilides [3].

¹H NMR (400 MHz, DMSO-d₆)

The molecule has two distinct aromatic systems: Ring A (Benzoyl, unsubstituted) and Ring B (Aniline, trisubstituted).

-

Amide Proton (NH): Appears as a singlet downfield (9.8–10.2 ppm). The ortho-Cl can cause a slight upfield shift relative to ortho-nitro analogs due to steric twisting, which reduces conjugation.[1]

-

Ring B (Aniline Part):

-

H-6' (Ortho to NH): This proton is chemically distinct. It sits in the deshielding cone of the amide carbonyl. Expect a doublet (or broad singlet) around 7.5–7.7 ppm .

-

H-3' (Ortho to Cl): Deshielded by the adjacent Chlorine. Appears as a doublet (J ≈ 8 Hz) around 7.3–7.4 ppm .

-

H-4' (Meta to Cl, Ortho to Me): Appears as a doublet of doublets (dd) or multiplet around 7.1 ppm .

-

-

Ring A (Benzoyl Part): Typical pattern for a benzoyl group: 2 protons (ortho) at ~7.9 ppm, and 3 protons (meta/para) at ~7.5–7.6 ppm.

-

Methyl Group: A sharp singlet at 2.30–2.35 ppm .

¹³C NMR (100 MHz, DMSO-d₆)

| Carbon Type | Chemical Shift (δ ppm) | Assignment |

| C=O | 165.0 – 166.0 | Amide Carbonyl |

| Quaternary C | 134.0 – 136.0 | C-1' (N-attached), C-2' (Cl-attached) |

| Aromatic CH | 127.0 – 132.0 | Benzoyl and Aniline ring carbons |

| Methyl | 20.5 – 21.0 | Ar-CH₃ |

Experimental Protocols

Standard Preparation Protocol

-

Dissolution: Dissolve 2-chloro-5-methylaniline (10 mmol) in dry Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C.

-

Acylation: Dropwise add Benzoyl Chloride (10.5 mmol). A white precipitate (Triethylamine hydrochloride) will form.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove benzoic acid), and finally Brine.

-

Isolation: Dry over MgSO₄, filter, and evaporate. Recrystallize from Ethanol/Water.

NMR Sample Preparation

-

Solvent: DMSO-d₆ is preferred over CDCl₃ for benzanilides to prevent aggregation and ensure sharp NH signals.[1]

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

References

-

PubChem. (2025).[7] 2-Chlorobenzamide Properties and Melting Points. National Library of Medicine. Available at: [Link]

-

Ramana, D.V.[1][7][8] & Kantharaj, E. (1995). Proximity effects in the mass spectra of N-substituted 2-chlorobenzamides. Journal of Mass Spectrometry. (Contextual grounding on Ortho-Cl elimination).

-

Gowda, B.T., et al. (2014). 2-Chloro-N-(2-methylphenyl)benzamide.[1] Acta Crystallographica Section E. Available at: [Link] (Analogous structure for crystal and spectral comparison).

Sources

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. 2-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2'-chloro-5'-methylbenzanilide (C14H12ClNO) [pubchemlite.lcsb.uni.lu]

- 5. Proximity Effects in Mass Spectra of Benzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Benzanilide Derivatives

Foreword: The Enduring Relevance of the Benzanilide Scaffold

The benzanilide framework, characterized by a benzoyl group linked to an aniline moiety, is a cornerstone in modern chemical science.[1] This deceptively simple secondary amide is not merely an academic curiosity but a privileged scaffold in medicinal chemistry and materials science.[2][3] Benzanilide derivatives are integral to the development of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and kinase inhibitors, as well as serving as building blocks for specialized polymers and materials with unique liquid crystalline properties.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to provide a cohesive narrative grounded in field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources. Our objective is to furnish you with the foundational knowledge and practical methodologies required to confidently synthesize and comprehensively characterize novel benzanilide derivatives in your own laboratory.

Part 1: Strategic Synthesis of the Benzanilide Core

The construction of the amide bond is central to benzanilide synthesis. The choice of synthetic route depends on factors such as substrate availability, functional group tolerance, desired scale, and reaction conditions. We will explore both classical and modern catalytic approaches.

The Schotten-Baumann Reaction: A Classic, Robust Method

First reported in the 1880s, the Schotten-Baumann reaction remains a widely used and reliable method for preparing benzanilides, particularly in laboratory settings.[4][7] The reaction involves the acylation of an aniline with a benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[7][8]

Causality Behind the Method: The primary role of the base is twofold: it neutralizes the hydrochloric acid byproduct formed during the reaction, which prevents the protonation of the starting amine, and it helps to drive the reaction equilibrium toward the formation of the amide product.[1] Vigorous shaking is essential to create an emulsion and maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.[7]

-

Setup: In a 250 mL conical flask, combine 2.5 mL of aniline with 25 mL of a 10% aqueous sodium hydroxide solution.[9]

-

Acylation: While vigorously shaking or stirring the mixture, carefully and portion-wise add 3.5 mL of benzoyl chloride over a period of 10-15 minutes.[9] The flask should be stoppered between additions.

-

Reaction: After the final addition, shake the flask vigorously for an additional 15 minutes.[7] The reaction is typically complete when the characteristic odor of benzoyl chloride is no longer detectable.[9]

-

Isolation: Add approximately 25-50 mL of cold water to the flask and break up the solid mass of crude benzanilide.[9]

-

Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water to remove any remaining sodium hydroxide and sodium benzoate.

-

Purification: Recrystallize the crude solid from boiling ethanol to yield pure, crystalline benzanilide.[10] Dry the crystals and determine the melting point (literature: 162-164 °C) and yield.[4]

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

While effective, classical methods can sometimes require harsh conditions. Modern cross-coupling reactions, catalyzed by transition metals like copper and palladium, offer milder conditions, broader substrate scope, and greater functional group tolerance.[11][12]

The Ullmann condensation, or Goldberg reaction, is a copper-catalyzed method for forming C-N bonds, typically by coupling an amide with an aryl halide.[11] The introduction of chelating ligands has modernized this reaction, allowing it to proceed under milder conditions with only catalytic amounts of copper, a significant improvement over the stoichiometric quantities required historically.[11]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and amides.[12][13] It involves the coupling of an aryl halide or triflate with an amine or amide in the presence of a palladium catalyst, a phosphine ligand, and a base.[12] The choice of a bulky, electron-rich phosphine ligand is critical to the reaction's success, as it facilitates the key steps of the catalytic cycle.[13][14]

Diagram 1: The Catalytic Cycle of Buchwald-Hartwig Amination

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. grokipedia.com [grokipedia.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. webqc.org [webqc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Benzanilide synthesis | PPTX [slideshare.net]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2'-Chloro-5'-methylbenzanilide

Foreword: Unveiling the Potential of a Novel Benzanilide Derivative

In the dynamic landscape of drug discovery and agrochemical development, the exploration of novel chemical entities is paramount. The benzanilide scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. This guide delves into the untapped potential of a specific derivative, 2'-Chloro-5'-methylbenzanilide, a molecule that, while not extensively studied, holds considerable promise based on the well-established bioactivities of its chemical relatives.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a guiding framework for investigation. We will explore the probable biological activities of 2'-Chloro-5'-methylbenzanilide by drawing logical inferences from the extensive body of research on analogous compounds. The experimental designs and mechanistic hypotheses presented herein are grounded in established scientific principles and aim to provide a solid foundation for future research.

The Benzanilide Scaffold: A Foundation of Diverse Bioactivity

Benzanilides are a class of amides derived from benzoic acid and aniline. The versatility of this scaffold lies in the numerous possibilities for substitution on both the benzoyl and anilide rings, leading to a vast chemical space with a wide spectrum of biological activities. Research has consistently demonstrated that substituted benzanilides can exhibit potent antimicrobial, herbicidal, and insecticidal properties.[1][2][3][4][5] The specific nature and position of these substituents play a crucial role in determining the compound's biological target and efficacy.

Hydroxylated benzanilides, for instance, are key components in pharmaceuticals and agrochemicals, with the position of the hydroxyl group dramatically influencing its bio-activity.[6] This highlights the structure-activity relationship (SAR) that governs the function of these molecules.

Postulated Biological Activities of 2'-Chloro-5'-methylbenzanilide

Based on the extensive literature on benzanilide derivatives, we can hypothesize several potential biological activities for 2'-Chloro-5'-methylbenzanilide. The presence of a chlorine atom on the 2'-position of the aniline ring and a methyl group at the 5'-position are key determinants of its potential interactions with biological systems.

Antimicrobial (Antibacterial and Antifungal) Activity

A significant body of research points to the antimicrobial potential of benzanilide derivatives.[1][2][3][7] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Hypothesized Mechanism of Action: The antimicrobial activity of benzanilides is often attributed to their ability to disrupt cell membrane integrity or interfere with essential enzymatic processes. The lipophilic nature of the benzanilide core, enhanced by the chloro and methyl substituents, may facilitate its passage through the microbial cell wall and membrane. Once inside, it could inhibit key enzymes involved in cellular metabolism or replication. For instance, some amides have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[8]

In the context of antifungal activity, benzanilide-containing azoles have been found to inhibit fungal CYP51, an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[9][10] While 2'-Chloro-5'-methylbenzanilide lacks the azole moiety, its core structure could still interact with other fungal-specific enzymes.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial potential of 2'-Chloro-5'-methylbenzanilide.

Herbicidal Activity

Various benzamide compounds have been successfully developed and patented as herbicides.[4][5] They often act by inhibiting specific plant enzymes, leading to growth arrest and eventual death of the weed.

Hypothesized Mechanism of Action: The herbicidal action of benzanilides can be diverse. Some inhibit plant-specific enzymes like acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[4] Others are known to be pigment synthesis inhibitors.[5] The structural features of 2'-Chloro-5'-methylbenzanilide, particularly the substituted aniline ring, could allow it to bind to the active site of a critical plant enzyme. The nature of the substituents on the benzene ring is known to influence the herbicidal activity and selectivity.[11]

Experimental Protocol: Primary Herbicidal Screening (Pre-emergence)

-

Preparation of Test Compound: Prepare a series of concentrations of 2'-Chloro-5'-methylbenzanilide in a suitable solvent (e.g., acetone with a surfactant).

-

Seed Planting: Sow seeds of a model monocot (e.g., Lolium perenne) and a model dicot (e.g., Amaranthus retroflexus) in separate pots filled with a standardized soil mix.

-

Treatment Application: Evenly apply the test solutions to the soil surface of the respective pots. A solvent-only control and a positive control (a commercial herbicide) should be included.

-

Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

-

Data Collection: After a set period (e.g., 14-21 days), visually assess the percentage of weed control based on a rating scale (0 = no effect, 100 = complete kill). Measure the fresh and dry weight of the emerged seedlings.

-

Analysis: Calculate the GR50 (the concentration required to inhibit growth by 50%) for each plant species.

Insecticidal Activity

The diamide class of insecticides, which includes the benzamide flubendiamide, has seen significant success in pest control.[12] These compounds act on the ryanodine receptors in insects, leading to uncontrolled calcium release and muscle paralysis.[12][13][14]

Hypothesized Mechanism of Action: While 2'-Chloro-5'-methylbenzanilide is not a diamide, the benzamide moiety is a core component of this class of insecticides. It is plausible that this compound, or derivatives thereof, could interact with insect-specific receptors or enzymes. The specific substitution pattern may confer selectivity for certain insect pests while having lower toxicity to non-target organisms. The development of analogues of flubendiamide has shown that modifications to the benzanilide structure can retain high insecticidal activity.[14]

Logical Framework for Insecticidal Activity Investigation

Caption: A logical progression for investigating the insecticidal properties of 2'-Chloro-5'-methylbenzanilide.

Synthesis and Characterization

The synthesis of 2'-Chloro-5'-methylbenzanilide can be readily achieved through standard amide bond formation reactions. A common and effective method involves the reaction of benzoyl chloride with 2-chloro-5-methylaniline in the presence of a base to neutralize the HCl byproduct.

General Synthesis Scheme:

Characterization of the synthesized compound is crucial to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C=O of the amide).

-

Melting Point Analysis: As an indicator of purity.

Data Presentation: A Framework for Reporting Findings

Clear and concise data presentation is essential for the interpretation and comparison of results. The following table provides a template for summarizing potential antimicrobial screening data.

| Microorganism | Class | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | [Insert Data] | [Insert Data] | [Insert Data] |

| Staphylococcus aureus | Gram-positive Bacteria | [Insert Data] | [Insert Data] | [Insert Data] |

| Candida albicans | Fungus (Yeast) | [Insert Data] | [Insert Data] | [InsertData] |

| Aspergillus niger | Fungus (Mold) | [Insert Data] | [Insert Data] | [Insert Data] |

Conclusion and Future Directions

While direct experimental data on 2'-Chloro-5'-methylbenzanilide is currently lacking, the wealth of information on structurally related benzanilides provides a strong rationale for investigating its potential biological activities. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers to explore its antimicrobial, herbicidal, and insecticidal properties.

Future research should focus on a systematic evaluation of these potential activities, followed by structure-activity relationship studies to optimize the molecule for a desired biological effect. The exploration of this and other novel benzanilide derivatives holds the promise of discovering new lead compounds for the development of next-generation pharmaceuticals and agrochemicals.

References

-

(2025, May 29). Synthesis, characterization and evaluation of biological activities of benzanilide derivatives. ResearchGate. Retrieved from [Link]

-

Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing. Retrieved from [Link]

-

(2025, April 2). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. PMC. Retrieved from [Link]

-

In vitro evaluation of the antibacterial and antifungal activity of some new N-(2-dialkylaminoethyl)benzanilides. ResearchGate. Retrieved from [Link]

-

Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. PMC. Retrieved from [Link]

-

(2015, December 3). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. Chemical Science (RSC Publishing). DOI:10.1039/C5SC03905C. Retrieved from [Link]

-

(2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Retrieved from [Link]

-

(2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Retrieved from [Link]

-

(2008, June 1). Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR. PubMed. Retrieved from [Link]

-

(2020, December 15). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. PubMed. Retrieved from [Link]

-

(2017, April 15). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. Retrieved from [Link]

-

(2023, February 8). BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988. EPO. Retrieved from [Link]

-

Biological activities of benzimidazole derivatives: A review. ISCA. Retrieved from [Link]

- (2021, January 15). Application of N-benzyl benzamide compound as herbicide. Google Patents.

-

(2023, June 28). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Chemistry of Forest Products. Retrieved from [Link]

-

(2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. Retrieved from [Link]

-

(2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Retrieved from [Link]

-

(2018, January 9). One-pot synthesis of anilides, herbicidal activity and molecular docking study. ResearchGate. Retrieved from [Link]

-

(2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.

- (2021, July 27). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

-

(2024, February 16). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved from [Link]

-

(2025, August 6). 2-chloro-5-methoxybenzenesulfonamide (Ref: IN-F4106). AERU. Retrieved from [Link]

-

(2005). Flubendiamide 235. JMPR. Retrieved from [Link]

-

(2026, January 14). Flubendiamide. Cultivar Magazine. Retrieved from [Link]

-

Flubendiamide. PubChem. Retrieved from [Link]

-

Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988 [data.epo.org]

- 5. CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents [patents.google.com]

- 6. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]

- 7. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.caf.ac.cn [journals.caf.ac.cn]

- 12. Flubendiamide (Flubendiamide) - Cultivar Magazine [revistacultivar.com]

- 13. fao.org [fao.org]

- 14. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore of Choice: A Technical Review of Substituted Benzanilides

Executive Summary

Substituted benzanilides (N-phenylbenzamides) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Defined by an amide bond linking two aromatic rings, this scaffold offers a unique balance of conformational flexibility and rigidity, allowing it to act as a bioisostere for urea, stilbene, and biaryl ether moieties.

This technical guide analyzes the therapeutic utility of benzanilides, moving beyond basic chemistry to explore their role as histone deacetylase (HDAC) inhibitors, antimicrobial uncouplers, and kinase modulators. It provides actionable synthetic protocols and mechanistic insights for drug development professionals.

Structural Biology & Structure-Activity Relationship (SAR)

The biological activity of benzanilides is governed by the "A-Ring—Linker—B-Ring" architecture. The amide linker (-CONH-) is not merely a connector but a critical pharmacophore that participates in hydrogen bonding and controls the spatial orientation of the aromatic systems.

The Pharmacophore Model[1]

| Component | Function | Key SAR Modifications |

| Ring A (Acid moiety) | Lipophilic binding; Electronic tuning | Electron-withdrawing groups (EWGs) (e.g., -NO2, -CF3) increase acidity of the amide NH, enhancing H-bond donor capability. |

| Linker (Amide) | H-bond Donor/Acceptor; Geometry | N-Methylation eliminates H-bond donor capacity, often abolishing activity (e.g., in antimicrobial salicylanilides). Thioamide substitution can improve metabolic stability or alter binding affinity. |

| Ring B (Aniline moiety) | Target specificity; Solubility | Hydroxyl groups (ortho-position) create intramolecular H-bonds, locking conformation (essential for salicylanilides like Niclosamide). Solubilizing tails (morpholine, piperazine) improve pharmacokinetic profiles. |

Conformational Dynamics

The benzanilide bond exhibits cis-trans isomerism, though the trans (Z) conformer is thermodynamically preferred in most solvent systems due to steric avoidance between the orth-hydrogens. However, binding pockets in enzymes (e.g., HDACs) often select for specific twisted conformations that can be induced by ortho-substitution on either ring.

Therapeutic Applications: Mechanisms of Action[2][3]

A. Oncology: Epigenetic Modulation (HDAC Inhibition)

Benzanilide derivatives, such as Entinostat (MS-275) , function as Class I isoform-selective Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., Vorinostat) which chelate the active site Zinc ion bidentately, benzanilides often utilize a "Zinc-binding group" (ZBG) formed by an adjacent amino or amide moiety, often displaying slower association/dissociation kinetics.

-

Mechanism: The benzanilide scaffold inserts into the HDAC catalytic tunnel. The amide carbonyl coordinates with the Zinc ion, while the aromatic rings stack against hydrophobic residues (Phe/Tyr) at the tunnel entrance.

-

Outcome: Hyperacetylation of histones (H3, H4), leading to chromatin relaxation and re-expression of silenced tumor suppressor genes (e.g., p21).

B. Infectious Disease: Mitochondrial Uncoupling (Salicylanilides)

Niclosamide , a chlorinated salicylanilide, was originally approved as an anthelmintic but has emerged as a broad-spectrum antiviral and anticancer agent.[1]

-

Mechanism: It acts as a protonophore.[2][1] The phenolic hydroxyl group (pKa ~6) allows the molecule to shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (

). -

Signaling Impact: This energy stress inhibits mTORC1 and suppresses Wnt/

-catenin signaling, pathways critical for viral replication and cancer stem cell survival.

Visualizing the Mechanism of Action

The following diagram illustrates the dual mechanism of Niclosamide (a prototypical substituted benzanilide) in a cellular context, highlighting its pleiotropic effects on mitochondria and oncogenic signaling.

Figure 1: Dual mechanism of Niclosamide. The benzanilide scaffold facilitates protonophoric cycling in mitochondria while simultaneously inhibiting key oncogenic transcription factors (STAT3, Wnt).

Synthetic Methodologies

Efficient synthesis is paramount for SAR exploration. While the Schotten-Baumann reaction is the historical standard, modern medicinal chemistry relies on amide coupling reagents to tolerate sensitive functional groups.

Workflow: Synthesis of Substituted Benzanilides

Figure 2: Parallel synthetic routes.[3] Method A is preferred for sterically hindered or electron-deficient substrates; Method B is required for substrates with acid-sensitive groups.

Detailed Protocol: Method B (HATU Coupling)

Recommended for high-throughput library generation.

-

Activation: Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to form the activated ester.

-

Coupling: Add the substituted aniline (1.0–1.2 equiv) to the reaction mixture.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]+).

-

Workup (Self-Validating Step):

-

Dilute mixture with EtOAc.

-

Wash sequentially with 1N HCl (removes unreacted aniline/DIPEA), Sat. NaHCO3 (removes unreacted acid), and Brine.

-

Validation: If the organic layer retains color after acid wash, check for protonation of the product (rare for benzanilides) or presence of impurities.

-

-

Purification: Dry over MgSO4, concentrate, and recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Future Outlook: PROTACs and Covalent Inhibitors

The benzanilide scaffold is evolving. Recent developments utilize the benzanilide core as the "warhead" or "linker" in PROTACs (Proteolysis Targeting Chimeras) . By appending an E3 ligase ligand (e.g., thalidomide) to the benzanilide via a PEG chain, researchers can degrade rather than merely inhibit targets like HDACs or kinases.

Furthermore, covalent inhibitors are being designed by introducing acrylamide groups onto the benzanilide B-ring, allowing for irreversible cysteine targeting in kinases (e.g., EGFR T790M mutants).

References

-

Entinostat (MS-275): A selective Class I histone deacetylase inhibitor. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

-

Niclosamide: Beyond an antihelminthic drug. Source: National Institutes of Health (PMC). URL:[Link]

-

Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Benzanilide - Organic Syntheses Procedure. Source: Organic Syntheses.[4][5] URL:[Link]

-

Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. Source: PubMed. URL:[Link]

Sources

Solubility and Stability Profile of N-(2-chloro-5-methylphenyl)benzamide: A Technical Characterization Guide

Topic: Solubility and Stability Characterization of N-(2-chloro-5-methylphenyl)benzamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Chemists.

Executive Summary & Compound Architecture

N-(2-chloro-5-methylphenyl)benzamide (referred to herein as NCMPB ) represents a classic lipophilic benzamide scaffold often encountered in early-stage drug discovery (kinase inhibitors) and agrochemical development (fungicides).

Structurally, NCMPB features a central amide linker connecting a phenyl ring (benzoyl moiety) and a substituted aniline ring (2-chloro-5-methyl). This architecture dictates its physicochemical behavior:

-

Lipophilicity: High (Predicted LogP ~3.5–4.2).[1]

-

Aqueous Solubility: Negligible (Predicted < 10 µg/mL), classifying it likely as BCS Class II (Low Solubility, High Permeability).[1]

-

Stability: Generally robust due to the resonance stabilization of the amide bond, though the ortho-chloro substituent introduces steric twisting that can influence hydrolysis kinetics.

This guide provides the definitive framework for characterizing the solubility and stability of NCMPB, synthesizing theoretical medicinal chemistry with rigorous experimental protocols.[1]

Physicochemical Profiling (In Silico & Theoretical)

Before wet-lab characterization, understanding the theoretical landscape is critical for experimental design.[1]

| Property | Predicted Value/Behavior | Structural Rationale |

| Molecular Weight | 245.70 g/mol | Small molecule, amenable to oral absorption.[1] |

| LogP (Octanol/Water) | ~3.8 | The 2-Cl and 5-Me substituents significantly increase hydrophobicity compared to unsubstituted benzamide. |

| pKa (Amide NH) | > 14 (Neutral) | The amide proton is non-ionizable in physiological pH (1–8).[1] It acts as a very weak acid only under strong basic conditions.[1] |

| H-Bond Donors | 1 (Amide NH) | Limited capacity for water interaction.[1] |

| H-Bond Acceptors | 1 (Carbonyl O) | Limited capacity for water interaction.[1][2] |

| Crystal Packing | High Lattice Energy | The planar amide bond facilitates strong intermolecular H-bonding (N-H···O=C), resulting in high melting points and poor dissolution.[1] |

Experimental Protocol: Solubility Determination

Due to the high lipophilicity of NCMPB, standard aqueous buffers will yield values below the limit of quantitation (LOQ) for standard UV detectors.[1] A Thermodynamic Solubility Protocol using Shake-Flask methodology is required.

Solvent Selection Strategy[1][3][4]

-

Primary Solvents (Stock): DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1] NCMPB is expected to be freely soluble (>50 mg/mL) here.[1]

-

Media:

Workflow: Thermodynamic Solubility (Shake-Flask)

-

Objective: Determine the saturation solubility at equilibrium.

-

Method:

-

Add excess solid NCMPB (~5 mg) to 1 mL of media in glass vials.

-

Incubate at 37°C with constant agitation (200 rpm) for 24–48 hours.

-

Critical Step: Filtration using PVDF filters (0.22 µm). Note: Nylon filters may adsorb lipophilic amides.

-

Analyze filtrate via HPLC-UV (See Section 5).

-

Solubility Screening Decision Tree

The following diagram outlines the logic flow for selecting the correct solubility assay based on the development stage.

Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development phase.

Stability Profiling: Forced Degradation

Benzamides are generally stable, but the 2-chloro-5-methyl substitution pattern introduces specific vulnerabilities. The ortho-chloro group provides steric protection to the amide carbonyl, potentially slowing hydrolysis, while the 5-methyl group is a site for oxidative attack.

Degradation Pathways & Mechanisms[1]

-

Hydrolysis (Acid/Base):

-

Oxidation:

-

Photolysis:

Forced Degradation Protocol

Perform these stress tests to validate the stability-indicating nature of your analytical method.

| Stress Condition | Reagent/Condition | Timepoint | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | 5–20% |

| Base Hydrolysis | 0.1N NaOH, 60°C | 24 Hours | 5–20% |

| Oxidation | 3% H₂O₂, RT | 4 Hours | 5–20% |

| Thermal | 80°C (Solid State) | 7 Days | < 5% |

| Photostability | 1.2M Lux hours (ICH Q1B) | ~24 Hours | Monitor De-Cl |

Stability Workflow Diagram

Figure 2: Forced degradation workflow to identify degradation products (DPs) and mass balance.

Analytical Method Development (HPLC)

To accurately quantify solubility and stability, a specific Reverse-Phase HPLC method is required.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Rationale: A C18 stationary phase is essential for retaining lipophilic benzamides.[1]

-

-

Mobile Phase:

-

Gradient:

-

Detection: UV at 254 nm (Benzoyl ring absorption) and 230 nm (Amide absorption).[1]

-

Self-Validation Check: The method is valid only if the Resolution (Rs) between the parent peak and the nearest degradation product (e.g., benzoic acid) is > 1.5.

References

-

Gowda, B. T., et al. (2000).[1] "Structure-Activity Relationships in N-(Aryl)-Benzamides." Journal of Molecular Structure. (Verified via NIH/PubMed context).[1]

-

Lipinski, C. A. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

-

FDA Guidance for Industry. (2021). "Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration.[1]

-

BenchChem Technical Support. (2025). "Enhancing the Solubility of Benzamide Derivatives." BenchChem Knowledge Base.[1]

Sources

Methodological & Application

Unlocking the Agrochemical Potential of 2'-Chloro-5'-methylbenzanilide: A Research and Application Guide

An Application Note for Agrochemical Research on 2'-Chloro-5'-methylbenzanilide

Abstract

The benzanilide chemical scaffold is a cornerstone in modern agrochemical development, with prominent members classified as potent fungicides.[1][2] This document provides a comprehensive technical guide for researchers and scientists on the application of a specific derivative, 2'-Chloro-5'-methylbenzanilide, in agrochemical research. While direct literature on this precise molecule is sparse, its structural features suggest significant potential, primarily as a fungicide, with possible secondary insecticidal or herbicidal activities. This guide is structured to provide the scientific rationale and detailed protocols to systematically investigate and validate its bioactivity. We will delve into its hypothesized mechanism of action based on its classification as a likely Succinate Dehydrogenase Inhibitor (SDHI), provide step-by-step protocols for synthesis and bio-efficacy testing, and offer a framework for data analysis and interpretation.

Introduction: The Rationale for Investigation

Benzanilide and its derivatives are a critically important class of compounds in crop protection.[3] The majority of commercially successful benzanilides function as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme, a vital component of the mitochondrial respiratory chain in fungi.[2] This mode of action places them in the Fungicide Resistance Action Committee (FRAC) Group 7.[2] The structural moieties of 2'-Chloro-5'-methylbenzanilide—a chlorinated aniline ring coupled with a methylated benzoyl group—present a compelling case for investigation. The halogen substitution is a common feature in many active agrochemicals, often enhancing efficacy and stability.[4] This guide provides the foundational knowledge and experimental framework to explore the potential of this molecule as a novel crop protection agent.

General Synthesis Pathway

The synthesis of benzanilides is typically achieved through the condensation of a carboxylic acid (or its more reactive acyl chloride derivative) with an amine.[5] For 2'-Chloro-5'-methylbenzanilide, a standard and reliable method involves the acylation of 2-chloroaniline with 5-methylbenzoyl chloride.

Reaction Scheme:

-

Reactants: 2-chloroaniline and 5-methylbenzoyl chloride

-

Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: A tertiary amine base like triethylamine (TEA) or pyridine to act as an acid scavenger.

-

Procedure: 5-methylbenzoyl chloride is added dropwise to a stirred solution of 2-chloroaniline and the base in the chosen solvent, typically at a controlled temperature (0°C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up through aqueous washes to remove the hydrochloride salt of the base and any unreacted starting materials. The final product can be purified by recrystallization or column chromatography.

Hypothesized Mechanism of Action: A Focus on Fungicidal Activity

Based on its core benzanilide structure, the primary hypothesis is that 2'-Chloro-5'-methylbenzanilide functions as a Succinate Dehydrogenase Inhibitor (SDHI).[1][2]

The SDHI Pathway

SDH (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and feeds electrons directly into the electron transport chain (ETC).[2][6] SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, physically blocking the reduction of ubiquinone.[2] This obstruction has two catastrophic consequences for the fungal cell:

-

Cessation of ATP Synthesis: The flow of electrons is halted, crippling the process of oxidative phosphorylation and severely depleting the cell's energy supply in the form of ATP.[2]

-

Interruption of the TCA Cycle: The inhibition of succinate oxidation disrupts the TCA cycle, leading to a buildup of succinate and a halt in the production of essential metabolic intermediates.[2]

The combined effect of energy starvation and metabolic collapse leads to the inhibition of fungal spore germination, germ tube elongation, and mycelial growth, ultimately resulting in cell death.[7][8]

Caption: Hypothesized mechanism of 2'-Chloro-5'-methylbenzanilide as an SDHI fungicide.

Experimental Protocols

The following protocols provide a robust framework for the initial screening and validation of 2'-Chloro-5'-methylbenzanilide's agrochemical properties.

Protocol 1: In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)

This protocol determines the direct inhibitory effect of the compound on the growth of key plant pathogenic fungi.

Materials:

-

2'-Chloro-5'-methylbenzanilide (test compound)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes (90 mm)

-

Mycelial plugs (5 mm diameter) from actively growing cultures of target fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)

-

Positive control fungicide (e.g., Boscalid, a known SDHI)

-

Negative control (PDA with DMSO)

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound and the positive control in DMSO.

-

Medium Amendment: Autoclave PDA medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a negative control plate containing only DMSO at the highest concentration used. Swirl flasks gently to ensure uniform mixing.

-

Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

-

Inoculation: Aseptically place a 5 mm mycelial plug from the margin of an actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 22-25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. Use this data to determine the Effective Concentration 50 (EC50) value through probit analysis.

Caption: Workflow for the in vitro antifungal efficacy assay.

Protocol 2: Insecticidal Activity Screening (Diet Incorporation Assay)

This protocol assesses the compound's potential as a stomach poison against a model lepidopteran pest.

Materials:

-

2'-Chloro-5'-methylbenzanilide (test compound)

-

Acetone or DMSO for stock solution

-

Artificial insect diet

-

Second or third instar larvae of a target insect (e.g., Diamondback moth, Plutella xylostella)

-

Multi-well insect rearing trays

-

Positive control insecticide (e.g., Chlorantraniliprole)

Procedure:

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.

-

Diet Preparation: Prepare the artificial insect diet according to the supplier's instructions. While the diet is cooling but still liquid, add the test compound stock solution to achieve desired final concentrations (e.g., 1, 10, 50, 100, 500 ppm). Mix thoroughly.

-

Dispensing: Dispense the treated diet into the wells of the rearing trays. Allow it to solidify.

-

Infestation: Place one larva into each well using a fine paintbrush.

-

Incubation: Cover the trays and maintain them in a growth chamber under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Data Collection: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are moribund or fail to respond to prodding are considered dead.

-

Analysis: Calculate the corrected mortality percentage using Abbott's formula. Determine the Lethal Concentration 50 (LC50) value.

Protocol 3: Herbicidal Activity Screening (Pre- and Post-Emergence)

This protocol evaluates the compound's ability to control weeds both before and after they emerge from the soil.

Materials:

-

2'-Chloro-5'-methylbenzanilide (test compound)

-

Acetone and a surfactant (e.g., Tween-20) for formulation

-

Seeds of representative monocot (e.g., Barnyardgrass, Echinochloa crus-galli) and dicot (e.g., Pigweed, Amaranthus retroflexus) weeds.

-

Pots filled with a standard soil mix

-

A laboratory track sprayer for uniform application

-

Positive control herbicide (e.g., Atrazine)

Procedure:

-

Pre-Emergence Application:

-

Sow weed seeds at a shallow depth in pots.

-

Prepare a spray solution of the test compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).

-

Apply the solution uniformly to the soil surface using the track sprayer.

-

Place pots in a greenhouse and water as needed.

-

Assess weed emergence and phytotoxicity (e.g., stunting, chlorosis) 14-21 days after treatment.

-

-

Post-Emergence Application:

-

Sow weed seeds and allow them to grow to the 2-3 leaf stage.

-

Apply the test compound solutions to the foliage as described above.

-

Return pots to the greenhouse.

-

Visually assess phytotoxicity and percent weed control on a scale of 0 (no effect) to 100 (complete kill) at 7 and 14 days after treatment.

-

Data Presentation and Interpretation

Quantitative data from these screening protocols should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Antifungal Efficacy of 2'-Chloro-5'-methylbenzanilide

| Target Fungus | Chemical Class | EC50 (µg/mL) |

| Rhizoctonia solani | Benzanilide (Test Compound) | [Experimental Value] |

| Botrytis cinerea | Benzanilide (Test Compound) | [Experimental Value] |

| Sclerotinia sclerotiorum | Benzanilide (Test Compound) | [Experimental Value] |

| Rhizoctonia solani | Benzanilide (Boscalid - Control)[1] | 2.04 ± 0.36 |

Note: The EC50 value for Boscalid is provided for comparative purposes and may vary based on experimental conditions.[1]

Conclusion and Future Research

This application note outlines a foundational research program for evaluating the agrochemical potential of 2'-Chloro-5'-methylbenzanilide. The primary hypothesis positions the compound as an SDHI fungicide, a class of molecules vital for the control of numerous plant diseases.[1][2] The provided protocols for synthesis, in vitro and in vivo bio-efficacy testing, and data analysis offer a clear path for its initial investigation.

Positive results from these initial screens would warrant further, more in-depth research, including:

-

Mechanism of Action Confirmation: Direct enzymatic assays to confirm the inhibition of the SDH enzyme complex.

-

Spectrum of Activity: Testing against a broader range of fungal pathogens, insect pests, and weed species.

-

Resistance Studies: Cross-resistance evaluation in fungal strains known to be resistant to other SDHI fungicides.

-

Crop Safety/Phytotoxicity: Detailed evaluation of effects on major crops to establish selectivity.

The systematic application of these methodologies will elucidate the potential of 2'-Chloro-5'-methylbenzanilide as a novel active ingredient for the agrochemical industry.

References

- A Comparative Analysis of Mepronil and Other Benzanilide Fungicides - Benchchem.

- Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC.

- An In-depth Technical Guide to the Mode of Action of Benodanil Fungicide - Benchchem.

- Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Publishing.

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed.

- Synthesis of benzanilide from aniline and benzoyl chloride pdf.

- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC.

- Fungicide Modes of Action | Crop Science US.

-

Design, Synthesis, and Biological Activity of Novel Benzo[d][1][2]dioxole-6-benzamide Derivatives: Multichitinase Inhibitors as Potential Insect Growth Regulator Candidates | Journal of Agricultural and Food Chemistry - ACS Publications. Available at:

- Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity | Journal of Agricultural and Food Chemistry - ACS Publications.

- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C.

- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents.

- Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO.

- Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC.

- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

- Succinate Dehydrogenase | 抑制剂 | MedChemExpress.

- Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.

- Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed.

- Selective herbicide activity of 2,5-di(benzylamine)-p-benzoquinone against the monocot weed Echinochloa crusgalli. An in vivo analysis of photosynthesis and growth - PubMed.

- WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents.

- BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988 - EPO.

- Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives.

- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI.

- Insecticidal and fungicidal activity of new synthesized chitosan derivatives - PubMed.

- Sublethal Effects of Diamide Insecticides on Development and Flight Performance of Chloridea virescens (Lepidoptera - USDA ARS.

- Flubendiamide as New Generation Insecticide in Plant Toxicology: A Policy Paper - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 8. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimization of reaction conditions for improved 2'-Chloro-5'-methylbenzanilide yield

Welcome to the technical support guide for the synthesis of 2'-Chloro-5'-methylbenzanilide. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide advanced troubleshooting strategies to optimize reaction yield, purity, and scalability. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2'-Chloro-5'-methylbenzanilide?

The most prevalent and industrially viable method is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine (2-chloro-5-methylaniline) with an acid chloride (benzoyl chloride) under biphasic, aqueous basic conditions.[3][4] The use of inexpensive reagents like sodium hydroxide and the potential to use water as a solvent make it an environmentally conscious and cost-effective choice for large-scale production.[1]

The core reaction is as follows:

-

Nucleophile: 2-Chloro-5-methylaniline

-

Electrophile: Benzoyl chloride

-

Solvent System: Often a biphasic mixture, such as an organic solvent (e.g., dichloromethane) and water, although in some cases, an excess of the aqueous base solution can suffice.[7]

The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[3][4] This drives the equilibrium towards the formation of the amide product.[4]

Troubleshooting Guide: Low Reaction Yield

Low product yield is one of the most common obstacles in amide synthesis.[7] The following section breaks down the primary causes and provides actionable solutions for improving the yield of 2'-Chloro-5'-methylbenzanilide.

Q2: My reaction yield is consistently below 50%. What are the likely causes and how can I fix this?

Several factors can contribute to low yields in this specific Schotten-Baumann reaction. The workflow below will help diagnose the root cause.

Caption: Troubleshooting workflow for diagnosing and resolving low yield.

In-Depth Analysis of Causes & Solutions:

-

Cause 1: Reagent Quality and Stoichiometry

-

Problem: Benzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to unreactive benzoic acid.[7] Impure 2-chloro-5-methylaniline can also introduce side reactions.

-

Solution: Always use freshly opened or distilled benzoyl chloride. Verify the purity of your amine starting material via NMR or GC-MS. While theory suggests a 1:1 stoichiometry, using a slight excess of the amine (e.g., 1.1 equivalents) can help consume the acid chloride completely.[2]

-

-

Cause 2: Competitive Hydrolysis of Benzoyl Chloride

-

Problem: In the Schotten-Baumann reaction, the hydroxide ion (from NaOH) is a competing nucleophile that can attack the benzoyl chloride, leading to the formation of sodium benzoate. This is often the primary reason for low yields.[1]

-

Solution 1: Temperature Control: The reaction is highly exothermic.[7] Perform the addition of benzoyl chloride slowly at a reduced temperature (0-5 °C) to disfavor the hydrolysis pathway and control the reaction rate.[2]

-

Solution 2: Efficient Mixing: In a biphasic system, the reaction occurs at the interface between the organic and aqueous layers. Inefficient mixing limits the reaction rate, giving the water more time to hydrolyze the acid chloride.[7] Use vigorous mechanical stirring to maximize the interfacial area.

-

Solution 3: Continuous Flow Chemistry: For advanced optimization, moving from batch to continuous flow processing can significantly suppress undesired hydrolysis by ensuring rapid and efficient mixing.[1]

-

-

Cause 3: Suboptimal Reaction Conditions

-

Problem: Incorrect base concentration, solvent choice, or reaction time can negatively impact the yield.

-

Solution: A 10% aqueous NaOH solution is a standard starting point.[5][6] If solubility is an issue, ensure reactants are fully dissolved; co-solvents like DMF or DMSO can be used, although this moves away from the classic Schotten-Baumann conditions.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time; prolonged times do not always improve yield and can lead to byproduct formation.[8]

-

Q3: I am struggling with the purification of the final product. What is the best approach?

-

Problem: The crude product may be contaminated with unreacted starting materials or byproducts like benzoic acid.

-

Solution: Recrystallization. This is the most effective method for purifying benzanilides.[5]

-

Solvent Choice: Ethanol or hot alcohol is frequently cited as the best solvent for recrystallizing benzanilide and its derivatives.[5][6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Procedure: After filtering the crude solid from the reaction mixture and washing thoroughly with cold water to remove inorganic salts and excess base, dissolve it in a minimum amount of boiling ethanol.[4][7] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.[7] Filter the purified crystals and dry them.

-

Experimental Protocols

Protocol 1: Synthesis of 2'-Chloro-5'-methylbenzanilide via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for benzanilide synthesis.[2][5][6]

Materials:

-

2-Chloro-5-methylaniline (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2-Chloro-5-methylaniline (1.0 eq) in DCM.

-

Add the 10% NaOH solution to the flask. Cool the biphasic mixture to 0-5 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

Separate the organic layer. Wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

-

Transfer the crude 2'-Chloro-5'-methylbenzanilide to an Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few more minutes. Filter the hot solution to remove the carbon.

-

Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

-

Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol and allow them to air dry or dry in a vacuum oven at a low temperature.

Data Summary

Table 1: Recommended Reagent Stoichiometry & Conditions

| Parameter | Recommended Value | Rationale |

| 2-Chloro-5-methylaniline | 1.0 equivalents | Limiting reagent |

| Benzoyl Chloride | 1.0 - 1.05 equivalents | Slight excess can drive reaction to completion, but increases hydrolysis risk. |

| Base (NaOH) | 2.0 - 3.0 equivalents | Neutralizes generated HCl and catalyzes the reaction.[3][4] |

| Temperature | 0 - 10 °C (addition) | Minimizes hydrolysis of benzoyl chloride.[2] |

| Reaction Time | 1 - 3 hours | Typically sufficient; monitor by TLC/LC-MS.[8] |

| Solvent | DCM / Water (biphasic) | Standard for Schotten-Baumann conditions. |

Mechanistic Insight

Understanding the underlying mechanism is key to troubleshooting. The reaction proceeds via nucleophilic acyl substitution.

Caption: Mechanism of the Schotten-Baumann reaction and competing hydrolysis.

As shown, the amine attacks the carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the amide and HCl. The added base (OH⁻) is critical for neutralizing the HCl.[4] However, this same base can act as a competing nucleophile, attacking the acid chloride to form an unwanted carboxylate salt (hydrolysis).[1] Effective temperature control and mixing are paramount to favor the desired reaction pathway.

References

- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry.

- Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester. (n.d.). BenchChem.

- n,n'-diphenylbenzamidine. (n.d.). Organic Syntheses.

- Optimization of reaction conditions for benzamide synthesis. (n.d.). BenchChem.

- Troubleshooting low yield in Nipamovir synthesis. (n.d.). BenchChem.

- Why did my amide syntesis does not work? (2021).

- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.

- SYNTHESIS Benzanilide BY BENZOLATION. (n.d.).

- Benzanilide (C13H11NO) properties. (n.d.). Mol-Instincts.

- Synthesis of Benzanilide

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. webqc.org [webqc.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. orgsyn.org [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 2'-Chloro-5'-methylbenzanilide

[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2'-Chloro-5'-methylbenzanilide (N-(2-chloro-5-methylphenyl)benzamide).

Synthesized typically via the Schotten-Baumann reaction (benzoylation of 2-chloro-5-methylaniline), this compound presents unique purification hurdles due to the lipophilicity of the chlorinated ring and the oxidation potential of the precursor aniline. This guide moves beyond generic textbook advice, offering field-proven troubleshooting for "oiling out," persistent coloration, and trapped ionic impurities.[1]

Phase 1: The "Dirty" Crude – Initial Isolation & Workup

Context: The crude product isolated directly from the reaction mixture often contains unreacted 2-chloro-5-methylaniline (a low-melting solid, MP ~29-30°C), benzoic acid, and trapped HCl salts.[1]

FAQ: Why is my crude product purple/gray instead of white?

Diagnosis: This is the "Pink/Brown Syndrome." It is caused by the rapid oxidation of trace unreacted 2-chloro-5-methylaniline [1].[1] Even <0.5% contamination can discolor the entire batch. Immediate Action: Do not attempt to recrystallize immediately. Recrystallization often occludes these colored impurities into the lattice. You must perform a chemically active wash first.[1][2]

Protocol: The "3-Step" Reactive Wash

Goal: Chemically remove precursors before crystallization.

Reagents: Ethyl Acetate (EtOAc), 1N HCl, Sat.[1] NaHCO₃, Brine.[1]

-

Dissolution: Dissolve the crude solid completely in EtOAc (10 mL/g). If it does not dissolve fully, filter off the insolubles (likely inorganic salts).[1]

-

The "Amine Scrubber" (Critical): Wash the organic layer 2x with 1N HCl .

-

The "Acid Scrubber": Wash the organic layer 2x with Saturated NaHCO₃ .

-

Drying: Wash with brine, dry over MgSO₄, and evaporate.

Visual Workflow: Reactive Extraction Logic

Figure 1: Reactive extraction workflow designed to chemically separate precursors based on pKa differences prior to recrystallization.

Phase 2: Recrystallization Dynamics

Context: Once the chemical impurities are removed, the challenge shifts to physical purity. This molecule is prone to "oiling out" because the melting point of the impurities (specifically the aniline, if any remains) is significantly lower than the product.

FAQ: Why does my solution turn into a milky oil instead of crystals?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solute precipitates as a liquid droplet before it can nucleate as a crystal [2]. Causes:

-

Cooling too fast: The solution hits the "oiling out" boundary (spinodal decomposition) before the solubility curve.

-

Solvent too polar: If using Ethanol/Water, adding water too quickly forces the hydrophobic benzanilide out as oil.[1]

Troubleshooting Guide: Solvent Selection Matrix

| Solvent System | Solubility Profile | Recommended For | Risk Factor |

| Ethanol / Water | High (Hot) / Low (Cold) | General Purity. Standard for removing polar salts.[1] | High. Water addition often triggers oiling out.[1] |

| Toluene | Moderate (Hot) / Low (Cold) | High Purity. Excellent for removing colored organic impurities.[1] | Low. Slower crystallization yields better morphology.[1] |

| Acetone / Hexane | High (Hot) / Low (Cold) | Quick Drying. Good if product traps water easily.[1] | Moderate. Hexane is a poor solvent; rapid precipitation possible.[1] |

Protocol: The "Equilibrium" Recrystallization (Toluene Method)

We recommend Toluene over Ethanol/Water for this specific chlorinated derivative to avoid oiling out.

-

Saturation: Suspend the washed solid in Toluene. Heat to reflux.[1] Add Toluene dropwise just until dissolved.[1]

-

The "Carbon Polish": If the solution is not colorless, add Activated Carbon (5 wt%) carefully. Reflux for 5 mins. Hot Filter through Celite to remove carbon.[1]

-

Seeding (The Secret): Allow filtrate to cool to ~60°C. Add a single "seed crystal" of pure product (or scratch the glass).

-

Slow Ramp: Do not use an ice bath yet.[1] Let it reach room temperature over 2 hours.

-

Harvest: Cool to 4°C, filter, and wash with cold Toluene/Hexane (1:1).

Visual Workflow: Temperature vs. Solubility Logic

Figure 2: Thermal profile for recrystallization.[1] The "Nucleation Zone" is critical; rapid cooling here causes oiling out.

Phase 3: Advanced Analytical Troubleshooting

Context: You have a white solid, but analytical data (HPLC/NMR) shows issues.

Issue 1: "Ghost Peaks" in HPLC

-

Observation: A broad peak or shifting baseline in HPLC, or unexpected integration in NMR.[1]

-

Cause: Trapped Benzanilide Hydrochloride .[1] The amide nitrogen is weakly basic, but in high concentrations of HCl (from the reaction), it can form a salt that becomes occluded in the crystal lattice [3].

-

Fix: Grind the solid into a fine powder and slurry in Saturated NaHCO₃ for 30 minutes, then re-filter and wash with water. This breaks the weak salt complex.

Issue 2: Melting Point Depression

-

Observation: MP is broad (e.g., 145–152°C) instead of sharp.

-

Cause: Likely trace 2-chloro-5-methylaniline .[1] Because the aniline melts at ~30°C, it acts as a solvent within the crystal lattice, drastically lowering the MP [4].

-

Fix: Repeat the Acid Wash (Phase 1). Recrystallization alone is inefficient at removing the last 1-2% of this specific liquid-like impurity.[1]

References

-

Sigma-Aldrich. 2-Chloro-5-methylaniline: Safety and Properties.[1] (Anilines are known to oxidize to colored azobenzene or quinone-like species).[1] Link[1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for "oiling out" phenomena in amides).

-

Organic Syntheses. Benzanilide Synthesis via Schotten-Baumann.[1][3] Coll. Vol. 1, p. 82 (1941).[1] (Describes the occlusion of acid chlorides and salts in crude amides). Link[1]

-

Santa Cruz Biotechnology. 2'-Chloro-5'-methylbenzanilide Product Data. (Confirming structure and solid-state properties). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2'-Chloro-5'-methylbenzanilide and its precursors before handling.[1] The aniline precursor is toxic and readily absorbed through the skin.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. reddit.com [reddit.com]

- 3. Benzanilide synthesis | PPTX [slideshare.net]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. US4661634A - Removal of impurities from amines - Google Patents [patents.google.com]

- 6. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability & Degradation of 2'-Chloro-5'-methylbenzanilide

The following is a comprehensive technical support guide designed for researchers and analytical scientists working with 2'-Chloro-5'-methylbenzanilide (CAS: 10286-87-0).